molecular formula C22H25N5O2S B11237319 6-methyl-2-(4-(phenylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyrimidin-4-amine

6-methyl-2-(4-(phenylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11237319
M. Wt: 423.5 g/mol
InChI Key: VKJOHCPFEWRKDM-UHFFFAOYSA-N
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Description

2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a benzenesulfonyl group, a pyrimidine ring, and a methylphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The key steps include:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Benzenesulfonyl Group: The piperazine intermediate is then reacted with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate aldehyde and amine precursors.

    Coupling of Intermediates: The final step involves coupling the benzenesulfonyl-piperazine intermediate with the pyrimidine intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, amines, and thiols, often under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer’s disease . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C22H25N5O2S/c1-17-8-10-19(11-9-17)24-21-16-18(2)23-22(25-21)26-12-14-27(15-13-26)30(28,29)20-6-4-3-5-7-20/h3-11,16H,12-15H2,1-2H3,(H,23,24,25)

InChI Key

VKJOHCPFEWRKDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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